molecular formula C23H23N3O2 B11777810 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile

2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile

Cat. No.: B11777810
M. Wt: 373.4 g/mol
InChI Key: OBZWSAQVIDTJDC-UHFFFAOYSA-N
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Description

2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, nitriles, and amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates for treating various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile
  • 2-Amino-5-butyl-4-(4-hydroxyphenyl)-6-phenylnicotinonitrile
  • 2-Amino-5-butyl-4-(3-methoxyphenyl)-6-phenylnicotinonitrile

Uniqueness

The uniqueness of 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C23H23N3O2/c1-3-4-10-17-21(16-11-12-19(27)20(13-16)28-2)18(14-24)23(25)26-22(17)15-8-6-5-7-9-15/h5-9,11-13,27H,3-4,10H2,1-2H3,(H2,25,26)

InChI Key

OBZWSAQVIDTJDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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